Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI)
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Overview
Description
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with various scientific research applications. This compound is also known as tert-Butyl 3-methylbut-2-enylcarbamate. It is a colorless liquid with a molecular formula of C11H21NO2 and a molecular weight of 195.29 g/mol.
Mechanism Of Action
The mechanism of action of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to act as a nucleophile in organic reactions. The 3-methylbut-2-enylcarbamate group can undergo various reactions, including nucleophilic addition, substitution, and elimination reactions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester. However, studies have shown that this compound has low toxicity and is not harmful to human health.
Advantages And Limitations For Lab Experiments
One of the advantages of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is its high yield in the synthesis process. This compound is also easy to handle and store. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester has various future research directions. One area of interest is the synthesis of new biologically active compounds using this compound as a starting material. Another area of research is the development of new synthetic methods for the production of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester and its derivatives. Further studies are also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is a versatile compound with various scientific research applications. Its high yield in the synthesis process and ease of handling make it an attractive compound for organic synthesis. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester can be synthesized through the reaction of tert-butyl carbamate with 3-methyl-1,3-butadiene in the presence of a palladium catalyst. The reaction yields the desired product with a high yield of up to 90%.
Scientific Research Applications
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the 3-methylbut-2-enylcarbamate group into organic molecules. This compound is also used in the synthesis of various natural products and biologically active compounds.
properties
CAS RN |
131784-69-5 |
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Product Name |
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-[(1E)-3-methylbuta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,12)/b7-6+ |
InChI Key |
OEALUTRSNGFHND-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=C)/C=C/NC(=O)OC(C)(C)C |
SMILES |
CC(=C)C=CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=C)C=CNC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origin of Product |
United States |
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